![molecular formula C20H22N4O2S B2726346 2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone CAS No. 1428362-29-1](/img/structure/B2726346.png)
2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone
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Overview
Description
“2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone” is a chemical compound that belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds have been synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are placed in the ATP adenine region with the required hydrophobic bindings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the treatment of the formimidate derivative with hydrazine hydrate in ethanol to obtain the key starting material pyrazolopyrimidine .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
CDK2 (Cyclin-Dependent Kinase 2): is a promising target for cancer therapy, selectively affecting tumor cells. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest. These novel CDK2 inhibitors were synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Notably:
Anticancer Screening
In vitro anticancer screening of synthesized compounds revealed their potential as antitumor agents. The inhibitory activity of these molecules against cancer cell growth underscores their relevance in cancer research .
Antitrypanosomal Activity
Pyrazolo[1,5-a]pyrimidines, including our compound, have been investigated for their antitrypanosomal properties. These analogues show promise in combating trypanosomiasis, a neglected tropical disease caused by protozoan parasites .
Mechanism of Action
These compounds have been designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
Future Directions
The future directions in the research of these compounds involve further investigations on the most potent compounds . For instance, compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
properties
IUPAC Name |
2-[2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-3-4-16(11-15(14)2)17-12-18-20(21-5-6-24(18)22-17)27-13-19(25)23-7-9-26-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREMJZYTBIOUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-1-morpholinoethanone |
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